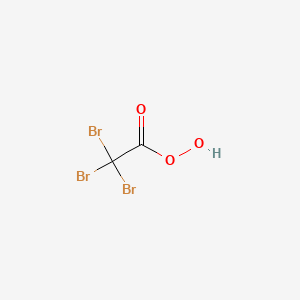
Ethaneperoxoic acid, tribromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethaneperoxoic acid, tribromo- is a chemical compound known for its strong oxidizing properties. It is a derivative of ethaneperoxoic acid, where three hydrogen atoms are replaced by bromine atoms. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethaneperoxoic acid, tribromo- can be synthesized through the bromination of ethaneperoxoic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .
Industrial Production Methods
In industrial settings, the production of ethaneperoxoic acid, tribromo- involves a continuous flow process where ethaneperoxoic acid is reacted with bromine gas in a controlled environment. The process ensures high yield and purity of the final product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Ethaneperoxoic acid, tribromo- undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out in acidic or neutral conditions.
Substitution Reactions: Reagents such as chlorine or iodine can be used for halogen exchange reactions.
Major Products Formed
The major products formed from the reactions of ethaneperoxoic acid, tribromo- depend on the type of reaction. For example, oxidation reactions may produce brominated organic compounds, while substitution reactions can yield various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Ethaneperoxoic acid, tribromo- has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound is studied for its potential antimicrobial properties due to its strong oxidizing nature.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is utilized in the production of flame retardants, disinfectants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethaneperoxoic acid, tribromo- involves the transfer of oxygen atoms to substrates, leading to their oxidation. The compound can oxidize various functional groups, including alcohols, aldehydes, and sulfides. The molecular targets include cellular components such as proteins, lipids, and nucleic acids, which are oxidized, leading to cellular damage and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peracetic acid:
Tribromoisocyanuric acid: A brominating reagent used in organic synthesis for the preparation of brominated compounds
Uniqueness
Ethaneperoxoic acid, tribromo- is unique due to its combination of strong oxidizing and brominating properties. This dual functionality makes it a versatile reagent in both synthetic and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
664355-78-6 |
|---|---|
Molekularformel |
C2HBr3O3 |
Molekulargewicht |
312.74 g/mol |
IUPAC-Name |
2,2,2-tribromoethaneperoxoic acid |
InChI |
InChI=1S/C2HBr3O3/c3-2(4,5)1(6)8-7/h7H |
InChI-Schlüssel |
AYBKWTHTJBWBIM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(Br)(Br)Br)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


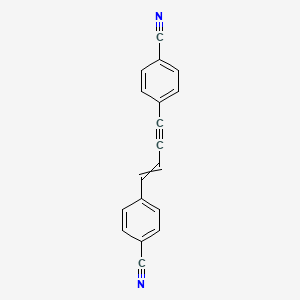

![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
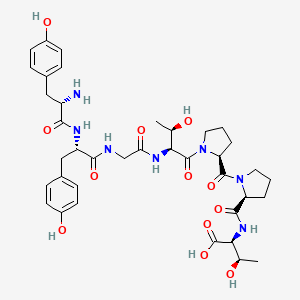
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)


![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
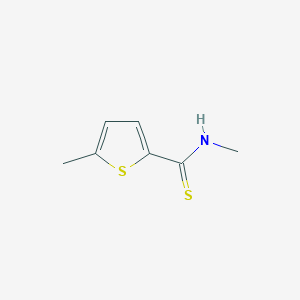
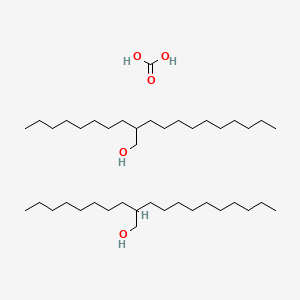

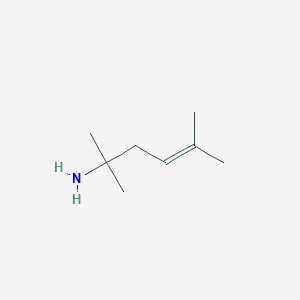
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
